Harmalol

DYRK1A Kinase inhibition Selectivity

Selective DYRK1A/MAO-A inhibitor (IC50=0.63/0.66 µM) with unique CYP1A1 transcriptional modulation—no direct CYP2D6/3A4 inhibition. Unlike harmaline/harmine, avoids off-target effects. High-purity (≥98% HPLC) reference standard for neurodegenerative, AhR pathway & DNA-targeted therapy research. Each batch QC'd for reproducible pharmacology.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 525-57-5
Cat. No. B191368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHarmalol
CAS525-57-5
Synonymsharmalol
harmalol dihydrochloride
harmalol hydrochloride
harmalol hydrochloride, dihydrate
harmalol lactate, dihydrate
harmalol trihydrate
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC1=NCCC2=C1NC3=C2C=CC(=C3)O
InChIInChI=1S/C12H12N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-3,6,14-15H,4-5H2,1H3
InChIKeyRHVPEFQDYMMNSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Harmalol (CAS 525-57-5) Overview: A Beta-Carboline Alkaloid Reference Standard for Pharmacological and Biochemical Research


Harmalol (Harmidol; CAS 525-57-5) is a bioactive beta-carboline alkaloid belonging to the harmala alkaloid class, found in medicinal plants such as Peganum harmala [1]. It is the major active metabolite of harmaline and has documented interactions with multiple molecular targets, including DYRK1A, MAO-A, and cytochrome P450 enzymes [2]. Harmalol is commercially available as an analytical reference standard and hydrochloride hydrate salt, supporting its use in quantitative analysis and in vitro pharmacological studies .

Why Generic Substitution of Harmalol (CAS 525-57-5) Fails: Comparative Selectivity and Functional Differences Among Harmala Alkaloids


Generic substitution of harmalol with other harmala alkaloids (e.g., harmaline, harmine, harmol) is not scientifically valid due to significant differences in molecular target selectivity, enzyme inhibition profiles, and physicochemical properties. The subtle structural variation at the C(7) position—a hydroxyl group in harmalol versus a methoxy group in harmaline or an aromaticity difference in harmine—results in distinct biological activities and potential off-target effects [1]. For instance, harmalol uniquely inhibits DYRK1A with high selectivity over related kinases, a profile not shared by harmine or harmaline [2]. Furthermore, harmalol demonstrates negligible cytotoxicity in certain cancer cell lines where harmol is potently apoptotic, underscoring that even closely related analogs cannot be assumed to be functionally interchangeable [3].

Harmalol (CAS 525-57-5) Quantitative Evidence Guide: Head-to-Head Comparisons and Differentiating Performance Data


DYRK1A Inhibition with Kinase Selectivity: Harmalol vs. Harmine and Harmaline

Harmalol inhibits DYRK1A with an IC50 of 0.63 µM and exhibits high selectivity over several related kinases including Cdk1, Cdk5, CK1α1, Clk4, DYRK2, Pim-1, and GSK3β at 10 µM, though it also inhibits DYRK1B and Clk1 at this concentration [1]. This selective kinase inhibition profile is a key differentiator from other harmala alkaloids. While direct comparative DYRK1A IC50 values for harmine and harmaline under identical conditions are not available in the primary source, the selectivity panel for harmalol is established, and harmaline/harmine are not generally recognized as potent DYRK1A inhibitors [2].

DYRK1A Kinase inhibition Selectivity IC50 Neurological disease

MAO-A Inhibition Potency: Harmalol vs. Harmaline and Harmine

Harmalol inhibits human monoamine oxidase A (MAO-A) with an IC50 of 0.66 µM, as determined in in vitro enzyme assays [1]. While harmaline and harmine are also potent MAO-A inhibitors, quantitative comparisons in the same assay system are limited in the public literature. However, a study on Peganum harmala extracts identified harmaline and harmine as the primary contributors to MAO-A inhibition, with harmalol present at lower concentrations (0.6% w/w in seeds) and not a major determinant of extract potency [2]. This suggests that while harmalol is a potent MAO-A inhibitor in isolation, its role in complex mixtures differs.

MAO-A Monoamine oxidase Inhibition IC50 Antidepressant

CYP1A1 Induction Inhibition: A Unique Metabolic Regulatory Role for Harmalol

Harmalol, as the major metabolite of harmaline, significantly inhibits the dioxin-mediated induction of CYP1A1 at both transcriptional and post-translational levels, and prevents TCDD-induced activation of the aryl hydrocarbon receptor (AhR) . This mechanism is distinct from the CYP2D6 and CYP3A4 inhibition exhibited by other harmala alkaloids like harmine and harmol, which act as competitive inhibitors of CYP2D6 with Ki values of 36.48 µM and 47.11 µM, respectively [1]. Harmalol was not found to inhibit CYP2D6 or CYP3A4 in that study, suggesting a unique metabolic regulatory profile [1].

CYP1A1 Cytochrome P450 AhR Dioxin Drug metabolism

Cytotoxicity and Apoptosis Induction: Harmalol's Low Cytotoxicity Differentiates it from Harmol

In a comparative study on human lung carcinoma cell lines (H596, H226, A549), harmalol exhibited negligible cytotoxicity across all three lines, whereas harmol induced significant apoptosis specifically in H596 cells through a caspase-8-dependent pathway [1]. Harmol treatment led to caspase-3, -8, and -9 activation, PARP cleavage, Bid protein decrease, and cytochrome c release [1]. Harmalol, despite its structural similarity, did not trigger these apoptotic events, demonstrating a stark functional divergence [1].

Cytotoxicity Apoptosis Lung cancer Caspase Cell death

Physicochemical Differentiation: pKa Values and Ionization Behavior of Harmalol vs. Harmaline, Harmine, and Harmol

Harmalol exhibits a unique biphasic ionization profile with spectrophotometrically determined pKa values of 8.62 ± 0.15 (phenolic group) and 11.30 ± 0.23 (enamino site) [1]. In contrast, harmaline and harmine show single pKa values of 9.55 ± 0.04 and 7.45 ± 0.03, respectively [1]. Harmol, another hydroxyl-bearing analog, has pKa values of 7.90 and 9.47 [1]. The intermediate pH behavior of harmalol is characterized by a yellow quinone-methide structure (λmax 433 nm) [1]. Another study using spectroscopic titration reported a pKa of 7.8 for harmalol [2].

pKa Ionization Spectrophotometry Physicochemical properties Drug formulation

DNA Binding and Photodamage: Distinct Intercalative Binding and Single-Strand Break Induction

Harmalol binds strongly to calf thymus DNA via an intercalative mode with a binding constant of 4.5 × 10⁵ M⁻¹ and a stoichiometry of 4.8 nucleotide phosphates [1]. The binding is exothermic and enthalpy-driven, stabilizing DNA by 8°C [1]. In a comparative phototoxicity study, harmalol and harmaline induced different DNA photodamage profiles: harmalol predominantly caused single-strand breaks (SSBs), whereas harmaline induced oxidized purines and AP sites [2]. This difference is attributed to the C(7) hydroxyl/methoxy substitution [2].

DNA binding Intercalation Phototoxicity Single-strand breaks Biophysical

Optimal Research and Industrial Application Scenarios for Harmalol (CAS 525-57-5) Based on Verified Differentiating Evidence


Development of Selective DYRK1A Chemical Probes

Given harmalol's potent DYRK1A inhibition (IC50 = 0.63 µM) and its established selectivity over a panel of related kinases, it is ideally suited as a starting point for developing chemical probes to dissect DYRK1A signaling in neurological disease models. Unlike other harmala alkaloids, harmalol provides a selective scaffold for targeting this kinase, enabling researchers to avoid confounding off-target effects [1].

Reference Standard for MAO-A Inhibition Assays

Harmalol serves as a well-characterized, single-entity reference standard for in vitro MAO-A inhibition assays (IC50 = 0.66 µM). Its use eliminates the variability and confounding effects of multi-alkaloid plant extracts, where harmaline and harmine dominate the inhibitory activity. Researchers can rely on harmalol for precise, reproducible quantification of MAO-A inhibition in screening programs [2].

Investigating AhR-Mediated CYP1A1 Induction Pathways

Harmalol's unique ability to inhibit dioxin-mediated CYP1A1 induction at transcriptional and post-translational levels, without directly inhibiting CYP2D6 or CYP3A4, makes it a valuable tool for studying aryl hydrocarbon receptor (AhR) biology and drug-drug interaction potential related to CYP1A1 induction. This profile is distinct from harmine and harmol, which are direct CYP2D6/3A4 inhibitors [3]. Researchers investigating AhR-mediated toxicology or metabolic regulation can use harmalol to selectively modulate this pathway.

Structure-Activity Relationship (SAR) Studies of DNA Intercalation and Phototoxicity

Harmalol's well-defined DNA intercalation parameters (binding constant = 4.5 × 10⁵ M⁻¹, ΔTm = 8°C) and its distinct photodamage mechanism (predominant single-strand breaks) compared to harmaline (oxidative damage) make it a critical comparator in SAR studies. Researchers exploring the design of DNA-targeted agents or photodynamic therapeutics can leverage harmalol to understand how subtle structural modifications (C7-OH vs. OCH3) dictate DNA interaction and phototoxic outcomes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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